rac Mirabegron-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

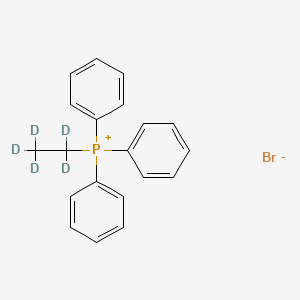

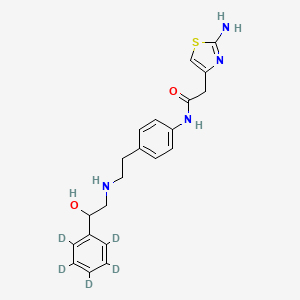

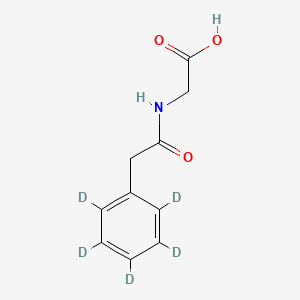

rac Mirabegron-d5 is a deuterated form of Mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. The deuterated form, this compound, contains five deuterium atoms, which can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects .

Wissenschaftliche Forschungsanwendungen

rac Mirabegron-d5 has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

Biology: Investigated for its effects on beta-3 adrenergic receptors in various biological systems.

Medicine: Primarily used for the treatment of overactive bladder and neurogenic detrusor overactivity. .

Industry: Used in the development of new therapeutic agents and formulations for the treatment of bladder disorders

Wirkmechanismus

Target of Action

Rac Mirabegron-d5, also known as Mirabegron D5, is a deuterium-labeled version of Mirabegron . The primary target of Mirabegron D5 is the β3-adrenoceptor . The β3-adrenoceptor is a type of adrenergic receptor that plays a crucial role in the relaxation of the detrusor smooth muscle in the bladder .

Mode of Action

Mirabegron D5 acts as a selective agonist of the β3-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Mirabegron D5 binds to the β3-adrenoceptor, activating it . This activation leads to the relaxation of the detrusor smooth muscle in the bladder, which can help reduce the urge to urinate .

Biochemical Pathways

Upon activation of the β3-adrenoceptor, Mirabegron D5 triggers a series of biochemical reactions. These reactions lead to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This process ultimately results in the relaxation of the detrusor smooth muscle in the bladder .

Pharmacokinetics

The pharmacokinetic profile of Mirabegron has been extensively characterized in healthy subjects . After oral administration, the maximum plasma concentrations (Cmax) are reached at approximately 2.8–4.0 hours post-dose . Plasma exposure of Mirabegron increases more than dose proportionally at single doses of 25–100 mg and approximately dose proportionally at high doses of 300 and 400 mg . Mirabegron accumulates twofold upon once-daily dosing relative to single-dose data .

Result of Action

The activation of the β3-adrenoceptor by Mirabegron D5 leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity, thereby alleviating feelings of urgency and frequency .

Biochemische Analyse

Biochemical Properties

Rac Mirabegron-d5, like its parent compound Mirabegron, is known to interact with β3-adrenoceptors . These receptors are a class of G-protein coupled receptors that are primarily involved in the regulation of metabolic and cardiovascular functions. The interaction of this compound with these receptors triggers a series of biochemical reactions that can influence various physiological processes.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been explored for its utility in metabolic disorders . Moreover, it has been shown to have anticancer effects in various animal cancer models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with β3-adrenoceptors . As a selective β3-adrenoceptor agonist, it increases the generation of cyclic AMP (cAMP) and thus activates K+ channels, causing membrane hyperpolarization . This leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . For example, it has been found that this compound induces dynamic phenotype alterations in human bladder smooth muscle cells (hBSMC), which is paralleled by time-shifted anticontractile effects .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been found that the effects of the compound can vary with different dosages . For instance, a study found that a high dosage of Mirabegron was generally well-tolerated in animal models, even after 12 weeks of daily oral administration .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with β3-adrenoceptors . These receptors play a crucial role in the regulation of metabolic processes, and the activation of these receptors by this compound can lead to changes in metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mirabegron involves several key steps. One of the improved processes includes the reaction of 4-nitrophenylethylamine with a specific compound in the presence of a solvent, base, and catalyst to obtain an intermediate product. This intermediate is then reduced to form another compound, which is further reacted with another compound in the presence of a solvent, acid, and catalyst to yield Mirabegron .

Industrial Production Methods

Industrial production of Mirabegron typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistent quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Mirabegron undergoes various chemical reactions, including:

Oxidation: Mirabegron can be oxidized under specific conditions to form various oxidation products.

Reduction: The reduction of intermediates is a crucial step in the synthesis of Mirabegron.

Substitution: Substitution reactions are involved in the formation of intermediates during the synthesis process.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents, oxidizing agents, acids, bases, and catalysts. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final product, Mirabegron .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vibegron: Another beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.

Oxybutynin: An antimuscarinic agent used for similar indications but with a different mechanism of action

Uniqueness

rac Mirabegron-d5 is unique due to its deuterated form, which can enhance its pharmacokinetic properties. Compared to other similar compounds like Vibegron and Oxybutynin, this compound offers a different mechanism of action and potentially improved efficacy and safety profile .

Eigenschaften

IUPAC Name |

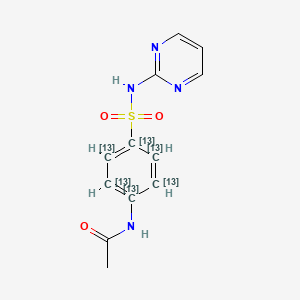

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-pheny](/img/new.no-structure.jpg)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)